Hemopressin(rat)

CB1 receptor inverse agonist cannabinoid pharmacology

Target the peripheral CB1 receptor with Hemopressin (rat), a nonapeptide inverse agonist (EC50=0.35 nM) distinct from N-terminally extended agonist analogs. Orally bioactive, peripherally restricted, and selective over CB2, it enables clean dissection of peripheral vs. central endocannabinoid signaling in metabolic, pain, and cardiovascular studies. Secure ≥98% HPLC-pure material for reproducible in vivo pharmacology.

Molecular Formula C53H77N13O12
Molecular Weight 1088.278
CAS No. 568588-77-2
Cat. No. B561553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemopressin(rat)
CAS568588-77-2
Molecular FormulaC53H77N13O12
Molecular Weight1088.278
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4
InChIInChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1
InChIKeyDUTLYPZZJJBEAJ-QISMNGAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemopressin (Rat) for CB1 Cannabinoid Research: Selective Peptide Inverse Agonist for Experimental Procurement


Hemopressin (rat), sequence PVNFKFLSH, CAS 568588-77-2, is a nonapeptide derived from the hemoglobin α1 chain originally isolated from rat brain homogenate [1]. It functions as a selective CB1 cannabinoid receptor inverse agonist (EC50 = 0.35 nM) and antagonist, distinct from lipid-derived endocannabinoids [2]. The compound exhibits oral bioavailability and demonstrates in vivo hypotensive, antinociceptive, and hypophagic effects in rodent models .

Why Hemopressin (Rat) Cannot Be Substituted with Generic CB1 Modulators or N-Terminally Extended Peptide Analogs


Generic substitution fails because hemopressin (rat) occupies a unique functional niche within the CB1 peptide ligand family. While N-terminally extended forms—(m)RVD-hemopressin(α) and (m)VD-hemopressin(α)—also bind CB1 receptors, they function as agonists, whereas hemopressin acts as an inverse agonist/antagonist [1]. Furthermore, hemopressin demonstrates oral bioavailability not shared by many peptidic CB1 modulators [2]. Its selective inhibition of CB1 over the closely related CB2 receptor distinguishes it from less selective small-molecule CB1 ligands [3].

Hemopressin (Rat) Procurement Evidence: Head-to-Head Comparative Pharmacology and Selectivity Data


CB1 Receptor Inverse Agonist Potency of Hemopressin (Rat) Compared with Rimonabant

Hemopressin (rat) blocks constitutive CB1 receptor activity to the same extent as the well-characterized small-molecule inverse agonist rimonabant (SR141716) [1]. In functional assays, hemopressin exhibits an EC50 of 0.35 nM for inverse agonism at CB1 receptors, with an alternative measurement reporting 0.17 ± n/a nM [2]. The compound significantly attenuates agonist-induced receptor activation comparably to rimonabant [1].

CB1 receptor inverse agonist cannabinoid pharmacology

CB1 Receptor Selectivity of Hemopressin (Rat) versus CB2 and Other GPCRs

Hemopressin (rat) demonstrates pronounced selectivity for CB1 receptors over the closely related CB2 cannabinoid receptor and other family A GPCRs. Functional assays confirm that hemopressin efficiently blocks CB1 receptor signaling while showing no antagonism at CB2, δ-opioid, μ-opioid, or κ-opioid receptors [1]. In contrast, rimonabant exhibits measurable activity at CB2 receptors (albeit with lower affinity) and has documented interactions with non-cannabinoid targets [2].

receptor selectivity CB1 vs CB2 off-target profiling

Functional Antagonism of Hemopressin (Rat) versus Agonist Activity of N-Terminally Extended Peptide Analogs

Hemopressin (rat) and its N-terminally extended analogs RVD-hemopressin(α) and VD-hemopressin(α) exhibit opposite functional pharmacology at CB1 receptors. Hemopressin acts as an inverse agonist/antagonist, while RVD and VD function as agonists [1]. In mouse memory assays, intracerebroventricular (i.c.v.) hemopressin improved memory formation, whereas RVD and VD impaired memory at the same dose; hemopressin's memory-enhancing effects were inhibited by RVD, VD, or the CB1 agonist WIN55,212-2 [1].

peptide agonist inverse agonist memory behavior

Oral Bioavailability of Hemopressin (Rat) versus Blood-Brain Barrier Penetration Profile

Hemopressin (rat) is orally active, producing behavioral effects (anxiogenic-like response) after oral (P.O.) administration at 0.05 and 0.5 mg/kg in rats [1]. However, mass spectrometry analysis of brain extracts following intraperitoneal (i.p.) administration (1 mg/kg) indicates that intact hemopressin does not cross the blood-brain barrier [1]. Its oral efficacy likely derives from peripheral CB1 receptor engagement or metabolite activity, whereas central effects require intracerebroventricular administration [1][2].

oral bioavailability BBB penetration in vivo pharmacology

Hypotensive Potency of Hemopressin (Rat) Relative to Bradykinin: Quantitative In Vivo Comparison

Hemopressin (rat) produces a transient hypotensive response in anesthetized rats following intravenous (i.v.) or intra-arterial (i.a.) administration, with responses equivalent across both administration routes [1]. However, on an equimolar basis, hemopressin's hypotensive effect is 10- to 200-fold weaker than that of bradykinin [1]. Unlike bradykinin, hemopressin's hypotensive response is not potentiated by captopril, indicating resistance to cardiac/pulmonary inactivation via ACE degradation pathways [1].

hypotension cardiovascular pharmacology peptide degradation

Peptidase Susceptibility Profile of Hemopressin (Rat): Substrate Affinity for EP24.15, Neurolysin, and ACE

Hemopressin (rat) is an endogenous substrate for three metallopeptidases: endopeptidase 24.15 (EP24.15), neurolysin (EP24.16), and angiotensin-converting enzyme (ACE), with Ki values of 27.76 μM, 3.43 μM, and 1.87 μM, respectively [1]. In comparative degradation studies, hemopressin and bradykinin are both hydrolyzed by ACE in vitro but exhibit different degradation velocity rates [2]. Recent evidence indicates hemopressin shows poor stability in plasma, with limited bioavailability to the brain [3].

peptide stability peptidase inhibition in vitro metabolism

Hemopressin (Rat) Applications: Optimized Experimental Use Cases Based on Quantitative Evidence


Peripheral CB1 Receptor Antagonism Without Central Nervous System Confounds

Hemopressin's demonstrated inability to cross the blood-brain barrier as an intact peptide, combined with its oral bioavailability, makes it uniquely suited for isolating peripheral CB1-mediated physiological processes [1]. Studies requiring dissection of peripheral vs. central endocannabinoid signaling—such as metabolic regulation, gut motility, or cardiovascular function—benefit from hemopressin's peripheral restriction. Administer orally (0.05-0.5 mg/kg) or intraperitoneally to engage peripheral CB1 receptors without direct central modulation [1].

CB1-Selective Inverse Agonism in Assays Requiring Clean GPCR Selectivity Profiles

Hemopressin's demonstrated selectivity for CB1 over CB2 and other family A GPCRs (δ, μ, κ-opioid receptors) supports its use in assays where small-molecule CB1 ligands may introduce off-target effects [2]. The compound's EC50 of 0.35 nM for inverse agonism, comparable to rimonabant, ensures robust receptor engagement at low concentrations [2][3]. Recommended for cAMP accumulation assays, β-arrestin recruitment studies, and receptor trafficking experiments requiring unambiguous CB1-specific modulation [2].

Differentiating Inverse Agonist from Agonist Effects in CB1 Peptide Ligand Studies

The functional opposition between hemopressin (inverse agonist/antagonist) and its N-terminally extended analogs RVD-hemopressin(α) and VD-hemopressin(α) (agonists) provides a powerful within-family control system for CB1 peptide pharmacology [4]. Use hemopressin as the inhibitory control against agonist-driven effects of RVD/VD in behavioral, electrophysiological, or signaling assays. The mutual antagonism observed in memory studies (hemopressin inhibiting RVD/VD effects and vice versa) supports paired experimental designs [4].

Analgesia and Pain Research with Orally Active Peptidic CB1 Modulator

Hemopressin demonstrates antinociceptive effects in inflammatory pain models following oral administration [2]. The compound reduces mechanical hyperalgesia in chronic constriction injury (CCI) rat models for up to 6 hours post-oral treatment . This oral activity distinguishes hemopressin from many peptidic CB1 modulators that require parenteral administration, facilitating chronic dosing paradigms and reducing animal handling stress in pain behavior studies .

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